

A Technical Guide to the Spectroscopic Characterization of Thiophene-3-sulfonamide

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Compound of Interest

Compound Name: Thiophene-3-sulfonamide

CAS No.: 64255-63-6

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, with the thiophene sulfonamide scaffold appearing in compounds with various biological activities, including as inhibitors of malarial and mammalian cyclin-dependent protein kinases and as quorum sensing inhibitors in pathogenic Vibrios.^{[1][2]} Accurate and comprehensive structural elucidation is paramount for its application in drug design and development. This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of **thiophene-3-sulfonamide**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and computational studies to present a robust predictive analysis of its spectroscopic signature.

Introduction: The Thiophene-3-sulfonamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological properties.[3] When functionalized with a sulfonamide group, the resulting molecule combines the electronic features of the electron-rich thiophene ring with the well-established biological activity of the sulfonamide moiety. **Thiophene-3-sulfonamide**, with the chemical formula $C_4H_5NO_2S_2$ and a molecular weight of 163.2 g/mol, is a foundational structure for a range of derivatives with potential therapeutic applications.[4]

The precise characterization of this molecule is the first critical step in any research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and understand the electronic properties of the compound. This guide will delve into the expected spectroscopic data for **thiophene-3-sulfonamide** and the rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically 1H and ^{13}C) and their connectivity.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of **thiophene-3-sulfonamide** is expected to reveal the distinct electronic environments of the protons on the thiophene ring and the sulfonamide group.

Experimental Protocol: 1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **thiophene-3-sulfonamide** in 0.5-0.7 mL of a deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$). The choice of solvent is critical; $DMSO-d_6$ is often preferred for sulfonamides due to its ability to solubilize the compound and avoid exchange of the NH_2 protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **Data Acquisition:** Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence is typically sufficient.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

Data Interpretation:

The thiophene ring of **thiophene-3-sulfonamide** has three aromatic protons, labeled H-2, H-4, and H-5. The sulfonamide group (-SO₂NH₂) has two exchangeable protons.

Table 1: Predicted ¹H NMR Data for **Thiophene-3-sulfonamide**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
H-2	8.0 - 8.2	dd	$J(\text{H2-H5}) \approx 1-2$, $J(\text{H2-H4}) \approx 3$	The proton at the 2-position is deshielded by the adjacent sulfur atom and the electron-withdrawing sulfonamide group at the 3-position.
H-5	7.7 - 7.9	dd	$J(\text{H5-H4}) \approx 5$, $J(\text{H2-H5}) \approx 1-2$	The proton at the 5-position is influenced by the sulfur atom and shows coupling to both H-2 and H-4.
H-4	7.2 - 7.4	dd	$J(\text{H4-H5}) \approx 5$, $J(\text{H2-H4}) \approx 3$	The proton at the 4-position is the most upfield of the ring protons, being further from the sulfonamide group.
-NH ₂	5.0 - 7.0	br s	-	The chemical shift of the sulfonamide protons is highly dependent on the solvent, concentration,

and temperature.

The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

The experimental setup is similar to that for ^1H NMR, but the acquisition time will be longer due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

Thiophene-3-sulfonamide has four unique carbon atoms in the thiophene ring.

Table 2: Predicted ^{13}C NMR Data for **Thiophene-3-sulfonamide**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-3	140 - 145	This carbon is directly attached to the strongly electron-withdrawing sulfonamide group, causing it to be the most deshielded carbon of the ring.
C-2	128 - 132	The carbon adjacent to the sulfur atom and the sulfonamide-bearing carbon.
C-5	125 - 128	This carbon is adjacent to the sulfur and is expected to be in a similar region to C-2, but slightly more shielded.
C-4	122 - 125	This carbon is the most shielded of the ring carbons, being furthest from the influence of the sulfonamide group.

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of **thiophene-3-sulfonamide** will be dominated by the characteristic vibrations of the sulfonamide and thiophene functional groups.

Table 3: Predicted IR Absorption Bands for **Thiophene-3-sulfonamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400 - 3200	N-H asymmetric & symmetric stretching	-SO ₂ NH ₂	The presence of two distinct peaks in this region is characteristic of a primary sulfonamide.[5]
~3100	C-H aromatic stretching	Thiophene Ring	Characteristic stretching vibrations for C-H bonds on an aromatic ring.
1350 - 1310	S=O asymmetric stretching	-SO ₂ NH ₂	A strong absorption band characteristic of the sulfonamide group.[5]
1170 - 1140	S=O symmetric stretching	-SO ₂ NH ₂	Another strong absorption band for the sulfonamide group.[5]
1600 - 1400	C=C aromatic stretching	Thiophene Ring	These absorptions correspond to the stretching vibrations within the thiophene ring.[6]
930 - 900	S-N stretching	-SO ₂ NH ₂	This vibration is characteristic of the sulfonamide linkage. [5]

900 - 700	C-H out-of-plane bending	Thiophene Ring	The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. [6]
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Note: Predicted values are based on established group frequencies and computational studies on thiophene sulfonamides.[\[7\]](#)

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, where it is heated and vaporized.
- **Ionization:** In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation:

The mass spectrum of **thiophene-3-sulfonamide** is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the

breakdown of the molecular ion.

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight of **thiophene-3-sulfonamide** ($C_4H_5NO_2S_2$) is 163.2 g/mol .[4] Therefore, the molecular ion peak is expected at $m/z = 163$. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller $M+2$ peak due to the natural abundance of the ^{34}S isotope.
- **Predicted Fragmentation Pathway:** The fragmentation of sulfonamides is well-documented. [8] For **thiophene-3-sulfonamide**, the following fragmentation pathways are plausible:
 - Loss of $\bullet NH_2$: $M^{+\bullet} - \bullet NH_2 \rightarrow [C_4H_3O_2S_2]^+$ at $m/z = 147$.
 - Loss of SO_2 : $M^{+\bullet} - SO_2 \rightarrow [C_4H_5NS]^{+\bullet}$ at $m/z = 99$. This is a common fragmentation pathway for sulfonamides.
 - Loss of $\bullet SO_2NH_2$: $M^{+\bullet} - \bullet SO_2NH_2 \rightarrow [C_4H_4S]^{+\bullet}$ at $m/z = 84$. This would correspond to the thiophene radical cation.
 - Formation of the thienyl cation: $[C_4H_3S]^+$ at $m/z = 83$.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Thiophene-3-sulfonamide**

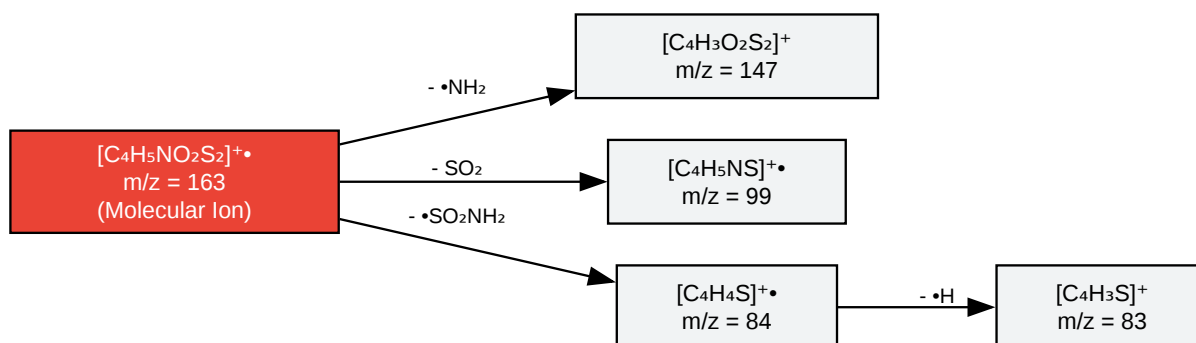
m/z	Proposed Fragment
163	$[C_4H_5NO_2S_2]^{+\bullet}$ (Molecular Ion)
147	$[C_4H_3O_2S_2]^+$
99	$[C_4H_5NS]^{+\bullet}$
84	$[C_4H_4S]^{+\bullet}$
83	$[C_4H_3S]^+$

Visualizations: Mapping the Molecular and Analytical Landscape

Molecular Structure

Caption: Molecular structure of **Thiophene-3-sulfonamide**.

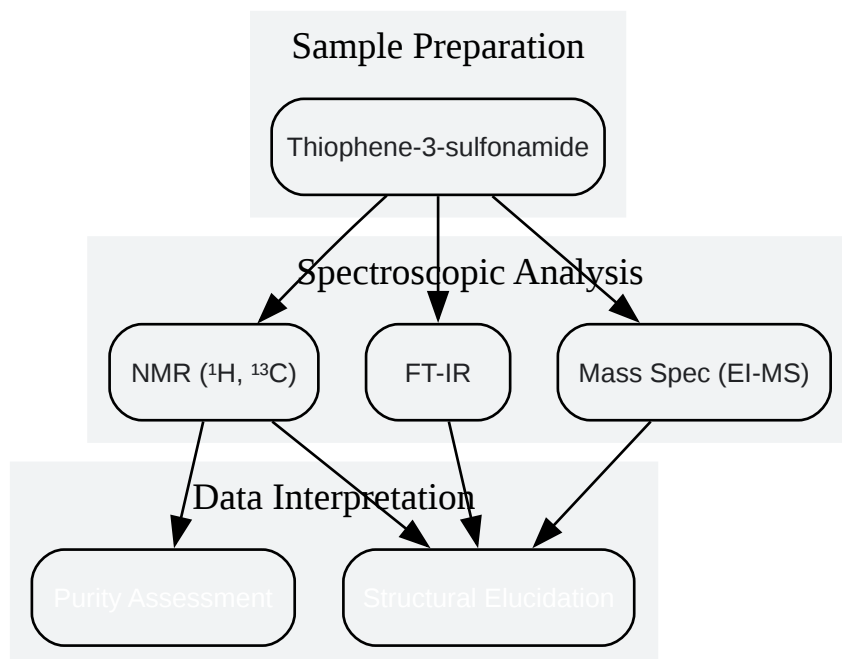
Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **Thiophene-3-sulfonamide**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of **thiophene-3-sulfonamide** through NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure. This guide, by integrating foundational spectroscopic principles with predictive data based on analogous compounds and computational studies, offers a robust framework for researchers. The presented protocols and expected spectral features serve as a reliable reference for the synthesis, characterization, and quality control of **thiophene-3-sulfonamide** and its derivatives, thereby supporting and accelerating their development in medicinal chemistry and other scientific fields. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the elucidated structure, a cornerstone of scientific integrity.

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